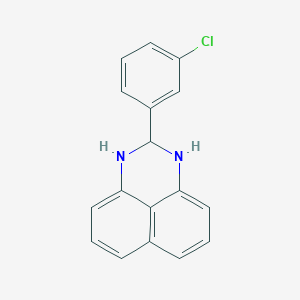

2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine

Description

Significance of N-Heterocycles in Advanced Chemical Synthesis and Materials Science

Nitrogen-containing heterocycles (N-heterocycles) are fundamental building blocks in organic chemistry, prized for their structural and functional diversity. openmedicinalchemistryjournal.com Their importance is underscored by their prevalence in pharmaceuticals; an analysis of FDA-approved drugs revealed that 59% of small-molecule drugs incorporate these structures. msesupplies.com Beyond medicine, N-heterocycles are pivotal in agrochemicals, with over 70% of modern crop protection agents featuring heterocyclic structures. msesupplies.com

In the realm of materials science, N-heterocycles like imidazoles serve as precursors for advanced polymers, including oxygen-transporting membranes and electroactive polymers. msesupplies.com They are also used to create organic conductors, semiconductors, photovoltaic cells, and light-emitting diodes. openmedicinalchemistryjournal.commsesupplies.com Furthermore, N-heterocyclic carbene (NHC) ligands are extensively used in catalysis, particularly for stabilizing transition metal complexes in important reactions like olefin metathesis. msesupplies.com The versatility of these compounds makes them indispensable tools for developing new materials and technologies. msesupplies.commdpi.com

Evolution and Scope of Perimidine Chemistry

The history of perimidine chemistry began with its first mention by de Aguiar in 1874, followed by a more comprehensive study by Sachs in 1909. nih.gov Perimidines are a fascinating class of N-heterocycles due to their unique electronic structure, where the lone pair of electrons on the nitrogen atoms can be transferred into the fused naphthalene (B1677914) ring system. nih.govresearchgate.net This property makes the perimidine core both π-excessive and π-deficient, opening up diverse possibilities for chemical reactions. nih.govkashanu.ac.ir

The scope of perimidine chemistry has expanded significantly, especially since 2010. nih.gov These compounds are investigated for their wide range of applications in life sciences, medicine, and industry. nih.govresearchgate.net They exhibit various biological activities and are used as coloring materials, dye intermediates for polymers, and as sources for novel carbene ligands. nih.govkashanu.ac.ir The ability of perimidines to form metal complexes and interact with different proteins makes them appealing for future scientific development. nih.gov

Focus on the 2,3-Dihydro-1H-Perimidine Subclass and its Academic Relevance

The 2,3-dihydro-1H-perimidine subclass is a group of saturated N-heterocycles that has attracted considerable academic interest. nih.gov The most common and straightforward synthesis method involves the condensation reaction between naphthalene-1,8-diamine and various aldehydes or ketones. kashanu.ac.irresearchgate.net This reaction is often facilitated by a range of catalysts under varied conditions, highlighting an active area of research focused on developing more efficient and environmentally friendly protocols. nih.gov

Numerous studies have explored different catalytic systems to optimize the synthesis of these compounds. The development of novel, eco-friendly synthetic routes using recyclable catalysts or solvent-free conditions is a significant focus. nih.gov For instance, researchers have successfully used sulfamic acid, phenyl boronic acid, and various nanocatalysts to produce 2,3-dihydro-1H-perimidines in high yields. nih.govkashanu.ac.ir The academic relevance of this subclass is tied to the exploration of their chemical reactivity, structural properties, and potential applications stemming from the versatile 2-substituted framework. researchgate.netresearchgate.net

| Catalyst/Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| SiO₂ Nanoparticles | 1,8-Diaminonaphthalene (B57835) and Aldehydes | Solvent-free, Room Temp., Grinding | Simple, efficient, solvent-free | nih.gov |

| Bis(oxalato)boric acid (HBOB) | 1,8-Diaminonaphthalene and Ketones | 10 mol% HBOB, Ethanol (B145695), Reflux | Green solvent, mild conditions, recoverable catalyst | nih.gov |

| Sulfamic Acid | 1,8-Diaminonaphthalene and Aldehydes | 70 °C, Solvent-free | Eco-friendly, simple, recyclable catalyst | nih.gov |

| Phenyl Boronic Acid | 1,8-Diaminonaphthalene and Ketones | Ethanol, 75 °C | Simple, one-pot synthesis, excellent yields | nih.gov |

| InCl₃ | 1,8-Diaminonaphthalene and Carbonyls | Water, Room Temp. | Uses water as solvent, ambient temperature | nih.gov |

| Nano-γ-Al₂O₃/BFn | 1,8-Diaminonaphthalene and Aldehydes | Grinding, Reflux, Microwave, or Ultrasound | Short reaction times, high conversion, reusable catalyst | kashanu.ac.ir |

Overview of Research Trajectories for Aryl-Substituted Dihydroperimidines

Research into aryl-substituted dihydroperimidines, such as 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine, is a prominent trajectory within the field. The phenyl ring is a common substituent in organic molecules, often conferring desirable pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Studies in related dihydropyrimidine (B8664642) systems have shown that the nature and position of substituents on the aryl ring can significantly influence the molecule's biological activity and chemical properties. nih.gov

Current research often focuses on synthesizing libraries of these compounds with various substitutions on the aryl ring to establish structure-activity relationships. For example, investigations into related structures have shown that electron-withdrawing groups, such as the chloro group in the target compound, can modulate the electronic properties of the entire molecule. nih.gov The position of the substituent (ortho, meta, or para) is also critical; studies have indicated that substitution at the meta- and para- positions can improve certain biological effects compared to ortho- substitution. nih.gov This systematic modification of the aryl moiety is a key strategy in the rational design of new molecules with specific, enhanced properties. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2/c18-13-7-1-6-12(10-13)17-19-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10,17,19-20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXOXFRTKQREIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324390 | |

| Record name | 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

305352-46-9 | |

| Record name | 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic analysis is indispensable for confirming the synthesis of 2-aryl-2,3-dihydro-1H-perimidine derivatives and verifying their precise molecular structure. academicjournals.orgresearchgate.net The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's identity.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map out the complete proton and carbon framework of the molecule. For complex structures like 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, 1D and 2D NMR experiments are crucial for assigning the structure. mdpi.com

The ¹H NMR spectrum of 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the perimidine and chlorophenyl rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The single methine proton at the C2 position, bridging the two ring systems, would likely produce a singlet in the δ 5.0-6.0 ppm range. mdpi.com The two N-H protons of the dihydroperimidine ring are also expected to give a characteristic signal.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, 11 distinct signals in the aromatic region (δ 100-150 ppm) would be anticipated, corresponding to the carbons of the naphthalene (B1677914) and chlorophenyl systems, along with one signal in the aliphatic region (typically δ 60-80 ppm) for the C2 carbon.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Perimidine) | 6.5 - 7.5 | d, t, dd |

| Aromatic (Chlorophenyl) | 7.0 - 7.8 | s, d, t, m |

| N-H (Amine) | 6.5 - 7.0 | br s |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 105 - 135 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic Quaternary | 120 - 150 |

To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, two-dimensional NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the perimidine and chlorophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly vital for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the three-dimensional structure and conformation of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For 2-substituted-2,3-dihydro-1H-perimidine compounds, a key feature is the N-H stretching vibration. Studies on this class of compounds show a characteristic sharp peak in the range of 3329 to 3396 cm⁻¹. researchgate.net Other expected absorptions would include C-H stretching for the aromatic and aliphatic protons, C=C stretching within the aromatic rings, and C-N stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3329 - 3396 researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated π-electron system of the perimidine and chlorophenyl rings in this compound constitutes a chromophore that absorbs UV or visible light. The absorption of photons promotes electrons from a π bonding orbital (HOMO) to a π* anti-bonding orbital (LUMO). These π → π* transitions are expected to result in characteristic absorption maxima (λmax) in the UV region of the electromagnetic spectrum. The exact position and intensity of these bands are sensitive to the solvent and the specific electronic structure of the aromatic system.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₇H₁₃ClN₂. lookchem.comuni.lu This corresponds to a monoisotopic mass of approximately 280.0767 Da. lookchem.comuni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental formula. The mass spectrum would also show characteristic isotopic patterns due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). In addition to the molecular ion peak [M]⁺, common adducts such as the protonated molecule [M+H]⁺ are typically observed, especially with soft ionization techniques like electrospray ionization (ESI).

Table 4: Predicted m/z Values for Molecular Ions and Adducts of this compound

| Ion/Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₇H₁₃³⁵ClN₂]⁺ | 280.076 |

| [M+H]⁺ | [C₁₇H₁₄³⁵ClN₂]⁺ | 281.084 uni.luuni.lu |

| [M+Na]⁺ | [C₁₇H₁₃³⁵ClN₂Na]⁺ | 303.066 |

CHN Microanalysis for Elemental Composition

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This analysis provides an empirical validation of the compound's chemical formula. For this compound, the molecular formula is established as C₁₇H₁₃ClN₂. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental data for this particular isomer is not detailed in the available literature, the analysis of analogous 2-aryl-2,3-dihydro-1H-perimidine derivatives consistently validates their proposed structures by comparing experimental findings with theoretical values. academicjournals.orgresearchgate.net For instance, the elemental analysis for 2,2-Dimethyl-2,3-dihydro-1H-perimidine (C₁₃H₁₄N₂) yielded results (C, 78.27%; H, 6.93%; N, 14.21%) that closely matched the required theoretical values (C, 78.75%; H, 7.12%; N, 14.13%) nih.gov.

The theoretical elemental composition for C₁₇H₁₃ClN₂ is presented below.

Table 1: Theoretical Elemental Composition of this compound (C₁₇H₁₃ClN₂)

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal data on molecular geometry, conformation, and the non-covalent interactions that dictate the crystal packing.

Single-crystal X-ray diffraction analysis yields a detailed model of the molecule, including precise bond lengths and angles. Although a specific crystallographic study for the 2-(3-chlorophenyl) isomer was not found in the surveyed literature, extensive research on closely related 2-substituted-2,3-dihydro-1H-perimidine derivatives provides significant insight into the expected structural parameters.

For example, the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine was solved in the monoclinic P2₁/c space group mdpi.com. Similarly, 2,2-Dimethyl-2,3-dihydro-1H-perimidine crystallizes in the monoclinic system nih.gov. These studies confirm the tricyclic nature of the dihydroperimidine core, which consists of a planar naphthalene system fused to the non-planar dihydro-pyrimidine ring.

Table 2: Example Crystallographic Data for a Related Dihydroperimidine Derivative

A key structural feature of the 2,3-dihydro-1H-perimidine system is the conformation of the six-membered heterocyclic ring. X-ray diffraction studies on various analogs consistently reveal that this ring adopts a non-planar conformation. nih.govmdpi.comnih.gov Specifically, it is often described as having an envelope conformation . nih.govmdpi.comnih.gov

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the material's properties. In 2-aryl-2,3-dihydro-1H-perimidine derivatives, hydrogen bonding and C—H⋯π interactions are typically the dominant forces directing the supramolecular assembly.

The dihydroperimidine core contains two N—H groups that act as effective hydrogen bond donors. These groups readily participate in hydrogen bonding with suitable acceptors, such as nitrogen or oxygen atoms from adjacent molecules or solvent molecules incorporated into the crystal lattice.

N—H⋯N Interactions: In the absence of other strong acceptors, classical N—H⋯N hydrogen bonds are commonly observed, linking molecules into chains or dimers. This type of interaction is seen in the crystal structure of 2,2-Dimethyl-2,3-dihydro-1H-perimidine nih.govnih.gov.

N—H⋯O and O—H⋯N Interactions: When solvent molecules like water or methanol are present, or if the substituent contains oxygen atoms, a more complex hydrogen-bonding network can form. For example, the crystal structure of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, which crystallizes with a methanol molecule, displays O—H⋯N and N—H⋯O interactions that assemble the molecules into a stable chain architecture mdpi.com. Similarly, N—H⋯O hydrogen bonds are crucial in establishing the crystal packing of 2-(p-tolyl)-1H-perimidine hemihydrate iucr.org.

Table 3: Examples of Hydrogen Bonding Parameters in Related Dihydroperimidine Structures

In addition to classical hydrogen bonds, weaker C—H⋯π interactions play a significant role in the crystal packing of aromatic compounds. mdpi.comrsc.org In these interactions, a C—H bond acts as a weak donor to the electron-rich π-system of an aromatic ring (either the naphthalene or the chlorophenyl ring) of a neighboring molecule. These edge-to-face interactions help to stabilize the three-dimensional crystal structure. Such C—H⋯π contacts have been identified as important contributors to the crystal packing in related perimidine systems, including 2-(p-tolyl)-1H-perimidine iucr.org and 2,2-Dimethyl-2,3-dihydro-1H-perimidine nih.gov. These interactions, along with hydrogen bonds, cooperatively generate the final supramolecular assembly in the crystalline state.

Compound Index

Investigation of Crystal Packing and Supramolecular Interactions

π–π Stacking Interactions

The molecular architecture of these compounds, featuring a large, planar perimidine fused ring system and an adjacent aryl group, is conducive to such interactions. In analogous structures, such as derivatives of 2-(pyridin-2-yl)-1H-perimidine, molecules are often assembled through a combination of π–π and C—H⋯π interactions nih.gov. For instance, π–π bonded dimers have been observed with an interplanar distance of approximately 3.447 Å between the perimidine moieties nih.gov.

The presence and geometry of π–π stacking are influenced by several factors:

Offset Arrangement: A parallel-displaced or offset stacking is generally favored over a face-to-face arrangement. This geometry helps to minimize Pauli repulsion while maximizing attractive dispersion forces.

Substituent Effects: The nature and position of substituents on the phenyl ring can modulate the electrostatic potential of the aromatic system, thereby influencing the strength and geometry of the π–π interactions. Electron-withdrawing groups, like the chloro group in the title compound, can affect the quadrupole moment of the phenyl ring, which in turn influences the stacking arrangement.

Interplay with Other Interactions: π–π stacking often coexists and competes with other non-covalent interactions, such as hydrogen bonding and C—H⋯π interactions, to determine the final crystal packing.

The table below summarizes key parameters often associated with π–π stacking interactions, derived from the study of related compounds.

| Interaction Parameter | Typical Range | Significance |

| Interplanar Distance | 3.3 - 3.8 Å | Indicates the separation between the planes of the aromatic rings. |

| Centroid-to-Centroid Distance | < 4.0 Å | The distance between the geometric centers of the interacting aromatic rings. |

| Slip Angle | 0 - 25° | Describes the degree of offset between the stacked rings. |

Disorder Phenomena in Crystal Structures

Disorder in crystal structures refers to the phenomenon where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. This is a common occurrence in organic molecules with conformational flexibility or those that can adopt different arrangements with similar energies.

For 2-aryl-2,3-dihydro-1H-perimidine derivatives, several types of disorder could potentially be observed:

Conformational Disorder: The dihydro-perimidine ring typically adopts a non-planar conformation, often described as an envelope or boat-like shape. It is possible for this ring to exist in two or more conformations in the solid state, leading to disorder.

Orientational Disorder: The 3-chlorophenyl group, connected to the perimidine core by a single C-C bond, can exhibit rotational freedom. This may lead to orientational disorder where the phenyl ring is found in multiple orientations within the crystal structure. This has been observed in other complex heterocyclic systems where phenyl and thiophene rings were disordered over two sites nih.gov.

Whole-Molecule Disorder: In some cases, the entire molecule may be disordered, occupying two or more distinct positions with partial occupancy.

The refinement of a crystal structure containing disorder involves modeling the different positions and their relative occupancies. The presence of disorder can sometimes affect the precision of the determined geometric parameters but also provides valuable insight into the dynamic behavior of the molecule in the solid state.

Computational and Theoretical Investigations of 2 3 Chlorophenyl 2,3 Dihydro 1h Perimidine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the study of 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine and its derivatives, DFT calculations have been performed, commonly utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set. researchgate.net This approach provides a reliable balance between computational cost and accuracy for predicting molecular properties. researchgate.net

The first step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This equilibrium geometry corresponds to the most stable conformation of the compound. The optimization provides critical structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles, which collectively define the molecule's three-dimensional shape.

Bond Lengths: These parameters define the distance between the nuclei of two bonded atoms. DFT calculations provide optimized bond lengths that are typically in good agreement with experimental data from techniques like X-ray crystallography. For this compound, this includes the lengths of C-C, C-N, C-H, and C-Cl bonds within the perimidine core and the chlorophenyl substituent.

Bond Angles: A bond angle is the angle formed between three atoms across at least two bonds. These values determine the molecule's local geometry. For instance, the angles within the aromatic rings are expected to be close to 120°, indicative of sp² hybridization, while the geometry around the central sp³ carbon connecting the two moieties will be approximately tetrahedral.

The optimized structure reveals the spatial arrangement that influences the molecule's physical and chemical characteristics.

DFT calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). According to FMO theory, the interaction between these orbitals governs the course of chemical reactions.

HOMO: The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. For 2,3-dihydro-1H-perimidine derivatives, the HOMO is typically localized over the electron-rich perimidine ring system, particularly the naphthalene (B1677914) moiety and the nitrogen atoms.

LUMO: The LUMO is the lowest energy orbital that is devoid of electrons and can act as an electron acceptor. The distribution of the LUMO indicates the regions of the molecule most susceptible to nucleophilic attack.

The energies of these orbitals are critical indicators of electron-donating and accepting capabilities. A high HOMO energy value indicates a greater tendency to donate electrons, while a low LUMO energy value suggests a greater ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular stability and reactivity. researchgate.net

Reactivity: A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and more chemically reactive. mdpi.com

Stability: Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.netmdpi.com

The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its electronic stability. researchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These parameters, derived from conceptual DFT, help to quantify and predict the chemical behavior of the molecule. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher value of ω indicates a greater capacity to act as an electron acceptor. researchgate.net

These descriptors provide a comprehensive theoretical framework for assessing the reactivity of this compound. researchgate.net

Interactive Data Table: Calculated Molecular Properties of this compound researchgate.net

| Property | Symbol | Value | Unit |

| HOMO Energy | EHOMO | -5.044 | eV |

| LUMO Energy | ELUMO | -0.669 | eV |

| Energy Gap | ΔE | 4.375 | eV |

| Dipole Moment | µ | 3.559 | Debye |

| Electronegativity | χ | 2.856 | eV |

| Chemical Hardness | η | 2.187 | eV |

| Global Electrophilicity Index | ω | 1.866 | eV |

Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level. researchgate.net

Chemical Reactivity Descriptors

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), a three-dimensional picture of the molecular environment is created.

For a molecule like this compound, this analysis would typically reveal the dominant non-covalent interactions that contribute to the stability of its crystal packing. These interactions would likely include:

H···H Contacts: Generally, these are the most abundant interactions, arising from the numerous hydrogen atoms on the perimidine and phenyl rings. They are represented as a large, diffuse region in the 2D fingerprint plot.

N···H/H···N Interactions: Hydrogen bonding involving the amine groups of the perimidine moiety would be a significant feature, indicating strong directional interactions that often guide the molecular assembly.

Cl···H/H···Cl Contacts: The presence of the chlorine atom on the phenyl ring would introduce halogen bonding or other dipole-dipole interactions, which would be quantifiable through this analysis.

A hypothetical data table summarizing these contributions might look as follows:

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H/H···C | 28.5 |

| N···H/H···N | 12.5 |

| Cl···H/H···Cl | 8.0 |

| C···C | 4.0 |

Vibrational Frequency Analysis and Spectroscopic Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides insight into the functional groups and bonding within a molecule. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the theoretical vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, allowing for a more accurate assignment of the experimental spectra.

For this compound, key vibrational modes would include:

N-H Stretching: Associated with the amine groups in the perimidine ring, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the perimidine and phenyl rings would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the dihydro-perimidine ring would be at slightly lower wavenumbers.

C=C Stretching: Vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: These vibrations are characteristic of the perimidine structure.

C-Cl Stretching: A distinct vibrational mode corresponding to the carbon-chlorine bond on the phenyl group.

A sample data table comparing hypothetical experimental and calculated vibrational frequencies is presented below.

Table 2: Hypothetical Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|

| 3410 | 3415 | N-H Stretching |

| 3085 | 3090 | Aromatic C-H Stretching |

| 2950 | 2955 | Aliphatic C-H Stretching |

| 1610 | 1612 | C=C Aromatic Stretching |

| 1350 | 1355 | C-N Stretching |

Computational Modeling of Conformational Isomerism and Steric Effects

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the chlorophenyl ring to the perimidine system. Computational modeling can be employed to explore the potential energy surface and identify stable conformers (isomers).

Academic Research Avenues and Potential Industrial/technological Applications Excluding Clinical

Catalytic Activity in Organic Synthesis

The development of novel catalysts is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. Perimidine derivatives, in a general sense, have been explored for their catalytic activities. nih.gov However, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the catalytic properties of 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine. While the general class of 2-aryl-substituted 2,3-dihydro-1H-perimidines can be synthesized using various catalytic methods, there is no specific data available on the use of the 3-chloro substituted variant as a catalyst itself. nih.gov

Advanced Materials Science Applications

The unique photophysical and electronic properties of certain heterocyclic compounds make them attractive candidates for applications in materials science.

Perimidine derivatives have been recognized for their potential in the development of dyes and photochromic materials. nih.gov Some perimidine-based compounds have been investigated as fluorescent chemosensors. semanticscholar.org Despite this, there is a lack of specific research into the application of this compound in the development of photo sensors or as a dye.

The incorporation of heterocyclic moieties into polymer backbones can impart unique thermal, mechanical, and electronic properties. The broader family of perimidines has found applications in polymer chemistry. nih.gov However, there are no specific studies in the available scientific literature that detail the use of this compound in this context.

The design of fluorescent molecular sensors for the detection of specific ions is an active area of research. Certain perimidine derivatives have been successfully developed as fluorescent chemosensors for metal ions like Cu²⁺. semanticscholar.org These sensors often rely on the specific coordination of the ion with the heteroatoms in the perimidine structure, leading to a change in fluorescence. semanticscholar.org A review of the literature indicates that while the perimidine scaffold is promising for such applications, no studies have been published on the use of this compound as a fluorescent molecular sensor for ions.

Corrosion Inhibition Studies and Materials Protection

The prevention of corrosion is of critical importance in numerous industrial applications. Organic molecules containing heteroatoms, such as nitrogen, are often effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. Perimidine derivatives are among the compounds that have been investigated for their corrosion inhibition properties. nih.govmdpi.com Despite the general interest in this class of compounds, specific experimental or theoretical studies on the corrosion inhibition efficiency of this compound are not present in the current body of scientific literature.

Mechanistic Studies of Enzyme Inhibition via Molecular Docking (Focus on Binding Modes and Interactions, not Therapeutic Efficacy)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as an enzyme. This method is valuable for understanding potential interactions and guiding the design of new inhibitors. Studies have been conducted on various perimidine derivatives to explore their potential as enzyme inhibitors through molecular docking simulations. researchgate.net These studies focus on the binding modes and interactions within the active sites of enzymes. However, a review of the literature reveals no specific molecular docking studies that have been performed on this compound to investigate its potential binding modes and interactions with any particular enzyme.

Structure-Activity Relationship (SAR) Investigations (Focus on Theoretical Activity Prediction and Molecular Design, not Clinical Outcomes)

While specific experimental structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of molecular design and theoretical activity prediction offer a framework for its potential investigation. SAR studies in this context would aim to understand how modifications to the chemical structure of the molecule influence its physicochemical properties and potential non-clinical activities, such as catalytic efficiency or material performance.

Theoretical SAR investigations would involve computational modeling to predict how structural changes might affect the molecule's properties. For instance, the position and nature of the substituent on the phenyl ring are expected to significantly influence the electronic properties of the perimidine core. In the case of the 3-chloro substituent, its electron-withdrawing nature and position can be computationally correlated with predicted outcomes.

Future molecular design efforts could explore the following theoretical modifications to build a predictive SAR model:

Substitution on the Phenyl Ring: Replacing the chlorine atom with various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) to modulate the electronic and steric properties of the molecule.

Substitution on the Perimidine Core: Introducing substituents on the naphthalene (B1677914) ring or the nitrogen atoms of the dihydroperimidine ring to fine-tune its properties.

These theoretical predictions could then guide the synthesis of new derivatives with optimized characteristics for specific non-clinical applications.

Table 1: Theoretical SAR Exploration of 2-Aryl-2,3-dihydro-1H-perimidine Derivatives

| Compound | Modification | Predicted Effect on Electronic Properties | Potential Research Focus |

| This compound | 3-chloro substituent | Electron-withdrawing, inductive effect | Baseline for comparative studies |

| Derivative A | 4-methoxy substituent | Electron-donating, resonance effect | Enhanced electron density on the perimidine core |

| Derivative B | 4-nitro substituent | Strong electron-withdrawing, resonance effect | Reduced electron density on the perimidine core |

| Derivative C | 2,4-dichloro substituents | Increased electron-withdrawing effect | Enhanced stability in certain chemical environments |

Exploration of Photophysical Properties for Device Applications

The perimidine scaffold, being derived from 1,8-diaminonaphthalene (B57835), a known fluorophore, suggests that this compound could possess interesting photophysical properties. researchgate.netnih.gov Research in this area would focus on characterizing its absorption and emission of light for potential use in electronic devices.

The fluorescence of the perimidine core is often quenched; however, strategic substitution at the 2-position can enhance the fluorescence quantum yield. researchgate.netresearchgate.net The electronic interplay between the 3-chlorophenyl group and the perimidine nucleus will be a key determinant of its photophysical behavior. Investigations would involve studying its absorption and fluorescence spectra in various solvents to understand its solvatochromic behavior.

Potential research directions and applications include:

Organic Light-Emitting Diodes (OLEDs): The compound could be investigated as a potential component in the emissive layer of OLEDs. The chloro-substituent may influence the emission color and efficiency.

Fluorescent Sensors: The sensitivity of the perimidine ring's fluorescence to its chemical environment could be exploited to develop sensors for detecting specific analytes.

Photochromic Materials: Some perimidine derivatives have been noted for their photochromic properties, and this avenue could be explored for the 3-chloro derivative. nih.gov

Table 2: Potential Photophysical Investigations for this compound

| Property | Experimental Technique | Potential Application |

| Absorption and Emission Spectra | UV-Vis and Fluorescence Spectroscopy | Characterization of light-emitting properties for OLEDs |

| Fluorescence Quantum Yield | Comparative methods with a standard fluorophore | Assessment of efficiency as an emitter |

| Solvatochromism | Spectroscopic analysis in solvents of varying polarity | Development of chemical sensors |

| Photo-stability | Long-term irradiation and spectroscopic monitoring | Evaluation of durability in optical devices |

Theoretical Studies on Reactivity and Stability of Perimidine Series for New Chemical Transformations

For the 2,3-dihydro-1H-perimidine series, DFT calculations can elucidate key quantum chemical parameters: researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Global and Local Reactivity Descriptors: Parameters such as chemical hardness, softness, and Fukui functions can provide a quantitative measure of reactivity at different atomic sites. journalcsij.com

These theoretical insights can guide the design of new synthetic routes and the development of novel chemical transformations involving the perimidine core. For example, by identifying the most reactive sites, chemists can devise strategies for selective functionalization of the molecule to create more complex structures with desired properties. The stability of the compound under various conditions can also be predicted, which is essential for its practical application in new chemical processes. journalcsij.comresearchgate.net

Table 3: Key Parameters in Theoretical Reactivity Studies of 2,3-dihydro-1H-perimidine Derivatives

| Parameter | Significance | Information Gained |

| HOMO Energy | Electron-donating ability | Site of electrophilic attack |

| LUMO Energy | Electron-accepting ability | Site of nucleophilic attack |

| HOMO-LUMO Gap | Chemical stability and reactivity | Higher gap implies greater stability |

| Molecular Electrostatic Potential | Electron density distribution | Prediction of intermolecular interactions |

| Fukui Functions | Local reactivity | Identification of specific reactive atoms |

Future Directions and Emerging Research Themes in Dihydroperimidine Chemistry

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of 2,3-dihydro-1H-perimidines has traditionally relied on the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds. nih.gov While effective, many established protocols involve harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover and reuse. researchgate.net Consequently, a major thrust of future research is the development of novel synthetic pathways that align with the principles of green chemistry, emphasizing enhanced sustainability through the use of eco-friendly catalysts, alternative energy sources, and benign reaction media. nih.gov

Recent advancements have already demonstrated the potential of various green approaches. nih.gov Methodologies employing biodegradable catalysts such as chitosan (B1678972) hydrochloride and squaric acid have been reported to afford high yields of perimidine derivatives in aqueous media. nih.gov The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and environmental benignity. nih.gov Furthermore, solvent-free "grindstone" techniques and the application of ultrasound or microwave irradiation represent energy-efficient alternatives to conventional heating, often leading to shorter reaction times and cleaner reaction profiles. nih.govnih.gov

A significant area of development lies in the design and application of heterogeneous catalysts, including nanocatalysts, which offer high catalytic activity, selectivity, and ease of separation and recyclability. nih.govkashanu.ac.ir For instance, nano-silica sulfuric acid and magnetic nanocatalysts have been successfully employed in the synthesis of 2,3-dihydro-1H-perimidines, showcasing the potential for creating more sustainable and economically viable industrial processes. nih.govresearchgate.net The exploration of reusable solid acid catalysts, such as bis(oxalato)boric acid (HBOB), further underscores the move away from corrosive and environmentally harmful liquid acids. nih.gov

The table below summarizes various sustainable synthetic approaches for 2,3-dihydro-1H-perimidine derivatives, highlighting the diversity of green catalysts and reaction conditions being explored.

| Catalyst Type | Catalyst Example | Reaction Conditions | Key Advantages |

| Biopolymer-based | Chitosan Hydrochloride | Water, 90°C | Biodegradable, reusable catalyst, green solvent. nih.gov |

| Organocatalyst | Squaric Acid | Water, 80°C | Green, dibasic, high selectivity, water-soluble, reusable. nih.gov |

| Solid Acid | Bis(oxalato)boric acid (HBOB) | Ethanol (B145695), reflux | Recyclable, mild conditions, broad substrate scope. nih.gov |

| Nanocatalyst | Nano-silica sulfuric acid | Ethanol, Room Temperature | High efficiency, simple work-up, clean reaction. nih.gov |

| Magnetic Nanocatalyst | Fe3O4@zeolite-SO3H | Solvent-free, 80°C | Easy magnetic separation, reusable up to six times. nih.gov |

Future efforts will likely focus on expanding the scope of these green methodologies to encompass a wider range of substrates, including sterically hindered ketones and a greater variety of aldehydes. nih.gov The development of continuous flow processes for the synthesis of dihydroperimidines, coupled with recyclable catalysts, could pave the way for large-scale, sustainable production.

Advanced Spectroscopic and Imaging Techniques for In-situ Characterization

A deeper understanding of the reaction mechanisms and kinetics involved in the formation of 2,3-dihydro-1H-perimidines is crucial for optimizing synthetic protocols and controlling product outcomes. Advanced spectroscopic and imaging techniques are emerging as powerful tools for the in-situ characterization of these reactions, providing real-time insights that are often unattainable through traditional offline analysis.

Real-time nuclear magnetic resonance (NMR) spectroscopy, particularly multidimensional NMR, is a promising avenue for monitoring the intricate details of chemical transformations. nih.gov By acquiring a series of spectra as a reaction progresses, it is possible to identify and quantify transient intermediates, thereby elucidating complex reaction pathways. nih.govrsc.org For instance, ultrafast 2D NMR techniques can be employed to track the formation of pyrimidine (B1678525) derivatives, confirming the existence of postulated intermediates and even revealing previously undetected species. nih.gov This level of mechanistic detail is invaluable for refining reaction conditions to maximize yield and minimize byproduct formation. nih.gov

The application of in-situ spectroscopic methods is not limited to solution-phase reactions. For solid-state characterization, techniques such as solid-state NMR and X-ray diffraction can provide detailed information about the structure and packing of crystalline dihydroperimidine derivatives. researchgate.netmdpi.com Hirshfeld surface analysis, derived from crystallographic data, can be used to explore and quantify intermolecular interactions within the crystal lattice, which can influence the material's physical properties. nih.gov

Future research in this area will likely involve the integration of multiple in-situ techniques to gain a more comprehensive picture of the reaction dynamics. For example, combining online NMR with infrared (IR) or Raman spectroscopy could provide complementary information on changes in functional groups and bonding throughout the course of a reaction. rsc.org The development of robust and user-friendly software for the analysis of real-time spectral data will also be essential for the widespread adoption of these advanced characterization methods. chemrxiv.org

Integrated Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental synthesis and computational modeling is becoming increasingly vital in modern chemical research. For dihydroperimidine chemistry, integrated approaches that combine laboratory experiments with theoretical calculations are set to accelerate the discovery and design of new molecules with desired properties.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural, electronic, and chemical properties of 2,3-dihydro-1H-perimidine derivatives. materialsciencejournal.orgresearchgate.net DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental data from techniques like X-ray crystallography, IR, and UV-Vis spectroscopy to validate the computational models. researchgate.netnih.gov Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of various chemical reactivity descriptors can provide valuable insights into the stability and reactivity of different dihydroperimidine compounds. researchgate.net For example, a larger HOMO-LUMO energy gap is generally indicative of higher kinetic stability and lower chemical reactivity. researchgate.net

The table below presents a comparison of experimentally determined and DFT-calculated parameters for a representative 2-aryl-2,3-dihydro-1H-perimidine, illustrating the predictive power of computational methods.

| Property | Experimental Value | DFT Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | Varies by bond | Good correlation with experimental data nih.gov |

| Bond Angles (degrees) | Varies by angle | Good correlation with experimental data nih.gov |

| HOMO-LUMO Gap (eV) | Not directly measured | ~1.49 eV nih.gov |

| Vibrational Frequencies (cm⁻¹) | IR spectral data | Good agreement with experimental IR bands researchgate.net |

Beyond fundamental property prediction, computational approaches are being leveraged for more complex predictive modeling. Machine learning (ML) algorithms, for instance, are showing immense potential in drug discovery and materials science. astrazeneca.comnih.gov In the context of dihydroperimidine chemistry, ML models could be trained on existing experimental data to predict the biological activity, toxicity, or material properties of novel, unsynthesized derivatives. nih.govatomwise.com This in silico screening can significantly reduce the time and cost associated with traditional trial-and-error approaches by prioritizing the synthesis of the most promising candidates. astrazeneca.com

Future directions in this area will likely involve the development of more sophisticated and accurate predictive models by incorporating larger and more diverse datasets. The integration of AI and machine learning with high-throughput synthesis and screening platforms could create a closed-loop system for the rapid and autonomous discovery of new dihydroperimidine-based molecules with tailored functionalities. astrazeneca.com

Exploration of Perimidines in Emerging Non-Biological Technologies (e.g., Optoelectronics, Energy Storage)

While the biological applications of perimidines are well-documented, there is a growing interest in exploring the potential of these heterocyclic scaffolds in emerging non-biological technologies. nih.gov The unique electronic properties of the perimidine core, characterized by a π-system with both electron-rich and electron-deficient regions, make these compounds attractive candidates for applications in materials science, particularly in optoelectronics and energy storage. nih.gov

The inherent fluorescence of the 1,8-diaminonaphthalene precursor, though often quenched in the parent perimidine, can be revived and tuned through strategic chemical modifications. nih.gov The synthesis of 2-(het)aryl perimidine derivatives with enhanced fluorescence quantum yields opens up possibilities for their use as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.gov The ability to tailor the absorption and emission properties of these molecules through rational design is a key advantage for their application in optoelectronic devices. researchgate.netrsc.org

The electrochemical properties of perimidine derivatives also suggest their potential utility in energy storage applications. The redox-active nature of the perimidine scaffold could be harnessed for the development of novel electrode materials for batteries and supercapacitors. The ability to undergo reversible oxidation and reduction processes is a critical requirement for such applications, and the tunable electronic structure of perimidines allows for the fine-tuning of their redox potentials.

Future research in this domain will focus on the systematic investigation of the structure-property relationships that govern the optoelectronic and electrochemical behavior of dihydroperimidine derivatives. This will involve the synthesis and characterization of a wide range of substituted perimidines to understand how different functional groups influence properties such as fluorescence, charge transport, and redox stability. The incorporation of perimidine moieties into polymeric and supramolecular architectures could also lead to the development of advanced materials with enhanced performance in optoelectronic and energy storage devices.

Design of Functional Perimidine-Based Scaffolds for Specific Industrial Applications

In the chemical industry, perimidine derivatives have applications as dyes and pigments, corrosion inhibitors, and antioxidants for lubricants. nih.govijnrd.orgresearchgate.net The future design of functional perimidine-based scaffolds will aim to enhance their performance in these existing applications and to explore new industrial uses. For example, the development of perimidine-based corrosion inhibitors with improved efficacy and environmental profiles is an area of active interest. Similarly, the design of highly stable and efficient perimidine-based antioxidants could address the needs of the lubricant and polymer industries.

The design of these functional scaffolds will be guided by a deep understanding of the relationship between molecular structure and macroscopic properties. This will require a multidisciplinary approach that combines synthetic chemistry, materials characterization, and computational modeling. The ability to create libraries of perimidine derivatives with diverse functionalities will be key to screening for optimal performance in specific industrial applications. nih.gov

Future research will likely focus on the development of perimidine-based scaffolds for advanced materials, such as smart polymers, chemosensors, and catalysts. nih.govnih.gov The incorporation of perimidine units into polymer backbones could lead to materials with unique thermal, mechanical, and electronic properties. The design of perimidine-based ligands for catalysis is another promising area, leveraging the coordinating ability of the nitrogen atoms in the perimidine ring. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.